molecular formula C14H17N B119215 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 142798-22-9

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B119215
M. Wt: 199.29 g/mol
InChI Key: MKRFCRDQIWFSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (CPTP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CPTP is a tetrahydropyridine derivative that has a cyclopropyl group and a phenyl group attached to it. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine acts as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors. The compound binds to these receptors and blocks the action of dopamine, which can have various effects on physiological processes. 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has also been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception and memory.

Biochemical And Physiological Effects

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has been shown to have various biochemical and physiological effects. The compound has been shown to decrease dopamine release in the brain, which can lead to a decrease in locomotion and stereotypy in animals. 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has also been shown to have anxiolytic and antidepressant effects in animal models. The compound has been shown to increase the activity of certain enzymes in the brain, such as monoamine oxidase and acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments is that it is a selective dopamine receptor antagonist, which allows researchers to study the effects of dopamine on various physiological processes. However, one limitation of using 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine is that it has a short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, the compound has a low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. One area of research is to study the effects of 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine on various neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is to study the effects of 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine on the immune system, as the compound has been shown to have immunomodulatory effects. Additionally, researchers could study the effects of 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine on other neurotransmitter systems, such as the serotonin and norepinephrine systems.

Synthesis Methods

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine can be synthesized using various methods, but the most common method is the Pictet-Spengler reaction. In this reaction, a phenylalanine derivative is condensed with formaldehyde to form an intermediate compound, which is then cyclized to form 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. Other methods of synthesis include the use of benzaldehyde and pyridine, and the use of a palladium-catalyzed reaction.

Scientific Research Applications

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has been used in scientific research to study the effects of dopamine receptor antagonists. The compound has been shown to bind to dopamine receptors in the brain, which can help researchers understand the role of dopamine in various physiological processes. 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine has also been used to study the effects of dopamine receptor antagonists on animal behavior, such as locomotion and stereotypy.

properties

CAS RN

142798-22-9

Product Name

1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-cyclopropyl-4-phenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C14H17N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8,14H,6-7,9-11H2

InChI Key

MKRFCRDQIWFSRP-UHFFFAOYSA-N

SMILES

C1CC1N2CCC(=CC2)C3=CC=CC=C3

Canonical SMILES

C1CC1N2CCC(=CC2)C3=CC=CC=C3

Other CAS RN

142798-22-9

synonyms

1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine
1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
CPh-THpy

Origin of Product

United States

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